Reversine

Catalog No.
S548311
CAS No.
656820-32-5
M.F
C21H27N7O
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reversine

CAS Number

656820-32-5

Product Name

Reversine

IUPAC Name

6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine

Molecular Formula

C21H27N7O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27)

InChI Key

ZFLJHSQHILSNCM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-morpholinoanilino)-6-cyclohexylaminopurine, reversine

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5

Description

The exact mass of the compound Reversine is 393.22771 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Reversine is a small molecule that has gained interest in scientific research for its potential anti-cancer properties. Its primary mechanism of action appears to be through the inhibition of Aurora B kinase, a critical enzyme involved in cell division (mitosis) [].

Disrupting Mitosis

Aurora B kinase plays a key role in ensuring proper chromosome segregation during mitosis. Reversine acts as an ATP-binding competitor, essentially blocking the Aurora B kinase from utilizing Adenosine Triphosphate (ATP) for its function []. This disrupts the normal progression of mitosis, leading to premature cell cycle exit and ultimately cell death []. Studies have shown that reversine can effectively reduce the mitotic index, a measure of cells undergoing mitosis, in various cancer cell lines, including HeLa, U2OS, and breast cancer cells [].

Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a synthetic compound classified as a substituted purine derivative. It functions primarily as a selective inhibitor of the mitotic kinase monopolar spindle 1 (MPS1), which plays a critical role in regulating cell cycle checkpoints and cytokinesis. This compound is notable for its dual functionality, acting both as an anti-tumor agent and a dedifferentiation drug, capable of reverting differentiated cells to a more progenitor-like state .

  • Reversine acts through multiple mechanisms:
    • A3 Adenosine Receptor Antagonism: It binds to the A3 adenosine receptor, a cell surface protein, potentially affecting cellular signaling pathways [].
    • Aurora Kinase Inhibition: Reversine inhibits Aurora kinases, enzymes crucial for cell division, which may contribute to its anti-cancer properties [].
    • Dedifferentiation Induction: Reversine can cause specialized cells to revert to a more immature state, with the potential for regeneration.
  • Specific toxicity data for Reversine is limited. However, its purine structure suggests potential for genotoxicity (DNA damage) requiring further investigation [].
  • Due to limited information, it's crucial to handle Reversine with caution in a research setting, following standard laboratory safety protocols.

Reversine's mechanism of action involves its ability to mimic adenosine triphosphate (ATP), thus inhibiting various kinases involved in cell cycle regulation. The inhibition of MPS1 leads to disrupted mitotic processes, resulting in polyploidy and apoptosis in cancer cells. The compound also impacts signaling pathways associated with glucose metabolism, contributing to reduced ATP production and triggering autophagic processes .

Reversine has demonstrated significant biological activity in various cancer models. It induces:

  • Cell Cycle Arrest: Primarily at the G2/M phase, preventing proper cell division.
  • Apoptosis: By modulating pro-apoptotic and anti-apoptotic proteins, it increases the expression of Bax while decreasing Bcl-XL and Mcl-1 .
  • Autophagy: Activation of autophagic pathways is noted through increased levels of LC3-II and Beclin 1, alongside decreased p62 levels .
  • Inhibition of Tumor Growth: Studies show that reversine effectively inhibits the proliferation of several cancer cell lines, including cholangiocarcinoma and osteosarcoma .

The synthesis of reversine typically involves multi-step organic reactions starting from simpler purine derivatives. Key steps may include:

  • Formation of the Purine Core: Utilizing cyclization reactions to construct the purine structure.
  • Substitution Reactions: Introducing morpholino and cyclohexyl groups through nucleophilic substitutions or coupling reactions.
  • Purification: Employing chromatographic techniques to isolate the final product with high purity .

Specific protocols may vary based on laboratory practices but generally adhere to established synthetic organic chemistry methods.

Reversine's applications span various fields, particularly in cancer research and regenerative medicine:

  • Cancer Therapy: As an MPS1 inhibitor, it shows promise in treating cancers such as cholangiocarcinoma and osteosarcoma by inducing apoptosis and inhibiting tumor growth .
  • Cell Reprogramming: It has been used to enhance the plasticity of lineage-committed cells, facilitating their reprogramming into stem-like states for potential therapeutic uses in tissue regeneration .
  • Research Tool: Reversine serves as a valuable reagent in studies focused on cell cycle dynamics and autophagy mechanisms .

Reversine interacts with several molecular targets beyond MPS1, including:

  • Non-muscle Myosin II: Implicated in cytoskeletal dynamics during cell division.
  • MEK1/ERK Pathway: Involved in signal transduction that regulates cell proliferation and survival .
  • Adenosine Receptors: Exhibiting antagonistic properties that may influence various cellular responses .

These interactions contribute to its multifaceted biological effects, making it a compound of interest for further pharmacological exploration.

Several compounds share structural or functional similarities with reversine. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
5-FluorouracilPyrimidine analogueInhibits thymidylate synthasePrimarily used as an anti-cancer agent
ThymidineNucleosidePrecursor for DNA synthesisEssential for DNA replication
PalbociclibCyclin-dependent kinase inhibitorInhibits CDK4/6Targeted therapy for breast cancer
AZD7762Aurora kinase inhibitorInhibits aurora kinasesPromotes apoptosis in cancer cells

Reversine's uniqueness lies in its dual role as both an anti-tumor agent and a dedifferentiation facilitator, distinguishing it from other compounds that primarily focus on one mechanism.

Reversine acts as a competitive antagonist at the human adenosine A3 receptor with moderate potency [2] [4]. The compound exhibits a Ki value of 0.66 microM for the A3 adenosine receptor, demonstrating its ability to competitively block adenosine binding [2]. Through Schild analysis, reversine shows a KB value of 466 nM, confirming its competitive inhibition mechanism at this receptor [4].

StudyKi Value (nM)Binding Affinity DescriptionSelectivity
Perreira et al., 2005660Moderately potent A3 AR antagonistSelective vs A1 and A2A
Perreira et al., 2005 (Schild analysis)466Competitive antagonist (KB value)Competitive inhibition
Cellagen TechnologyNot specifiedPotent, selective A3 adenosine receptor antagonistSelective
CAY10498 analog37Potent, selective A3 antagonist (reversine analog)>30-200 fold vs A1/A2A

The antagonism occurs through binding to the adenosine A3 receptor and functionally blocking agonist-induced inhibition of adenylate cyclase activity [5]. Reversine demonstrates selectivity for the A3 receptor subtype compared to A1 and A2A adenosine receptors, making it a useful pharmacological tool for studying A3 receptor-mediated signaling pathways [2]. The competitive nature of this antagonism suggests that reversine binds to the same site as adenosine or overlapping binding regions, effectively preventing endogenous adenosine from activating the receptor [4].

Aurora Kinases (A/B/C) Inhibition Profile

Reversine functions as a dual inhibitor of Aurora A and Aurora B kinases, two critical regulators of mitotic progression [6] [7]. Both Aurora kinases are inhibited with low nanomolar potency, establishing reversine as a potent Aurora kinase inhibitor [6]. The inhibition mechanism involves direct competition with adenosine triphosphate at the kinase active site [6].

Aurora Kinase TypeIC50 or Ki (nM)Target EffectStudy Reference
Aurora ALow nanomolarHistone H3 phosphorylation inhibitionD'Alise et al., 2008
Aurora BLow nanomolarHistone H3 phosphorylation inhibitionD'Alise et al., 2008
Aurora B (Crystal structure)Crystal complex availableATP-competitive bindingPDB: 2VGO
Aurora A & BDual inhibitorCytokinesis failure, polyploidizationMultiple studies

The crystal structure of the reversine-Aurora B kinase complex demonstrates that reversine represents a novel class of adenosine triphosphate-competitive Aurora kinase inhibitors [6] [8]. Reversine inhibits the phosphorylation of histone H3 at serine 10, which serves as a direct downstream target and biomarker of Aurora kinase activity [6] [7]. This inhibition leads to characteristic cellular phenotypes including cytokinesis failure and polyploidization, reflecting the essential role of Aurora kinases in proper cell division [6].

The binding mode within the Aurora B active site shows that the purine moiety of reversine makes three conserved hydrogen bonds to the protein main chain, explaining the compound's ability to bind multiple kinases [9]. However, the cyclohexyl and morpholinoaniline substituents provide more specific interactions that contribute to its inhibitory potency [9].

Mps1 (TTK) Kinase Inhibition Mechanisms

Reversine demonstrates particularly high selectivity and potency against monopolar spindle 1 (Mps1) kinase, also known as threonine and tyrosine kinase (TTK) [10] [9]. The binding affinity of reversine for Mps1 is approximately two orders of magnitude higher than its affinity for Aurora B kinase, indicating preferential targeting of this mitotic checkpoint kinase [9].

ParameterValue DescriptionStudy Reference
Binding Affinity vs Aurora B~2 orders of magnitude higher than Aurora BHiruma et al., 2016
Structural BindingMore extensive contacts than Aurora BHiruma et al., 2016
SelectivitySelective Mps1 inhibitorMultiple studies
Crystal Structure Resolution3.0 Å resolution availableHiruma et al., 2016
Inhibition MechanismATP-competitive inhibitionSantaguida et al., 2010

The 3.0 Å resolution crystal structure of the Mps1 kinase domain bound to reversine reveals the molecular basis for this selectivity [9]. Structural comparison indicates a similar binding pose for the purine moiety making conserved hydrogen bonds, but the cyclohexyl and morpholinoaniline moieties establish more extensive contacts with Mps1 compared to Aurora B [9]. This enhanced interaction network is reflected in structure-based docking energy calculations and experimental binding affinity measurements [9].

Mps1 inhibition by reversine results in spindle assembly checkpoint bypass, leading to premature anaphase entry and chromosome missegregation [10]. The compound specifically targets the adenosine triphosphate-binding pocket of Mps1, preventing the kinase from properly monitoring kinetochore-microtubule attachments during mitosis [10] [11].

MEK1 Inhibition Pathways

Reversine functions as a direct inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) with high potency, demonstrating an IC50 value of 8 nM in enzymatic assays [3]. This inhibition represents one of the most potent activities of reversine among its characterized molecular targets [3].

Inhibition TypeIC50 or EffectFunctional OutcomeStudy Reference
Direct MEK1 Inhibition8 nM (in vitro)Dual inhibitor with NMMIIChen et al., 2007
ERK1/2 PhosphorylationBlocked at 20 nMMAPK pathway inhibitionChen et al., 2007
Molecular DockingStable binding confirmedNetwork pharmacology targetLiu et al., 2024
Downstream EffectsCell cycle arrest G0-G1Anti-tumor activityMultiple studies

The inhibition of MEK1 by reversine blocks the mitogen-activated protein kinase pathway, specifically preventing extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation at concentrations as low as 20 nM [3]. This pathway disruption contributes significantly to reversine's cellular effects, including cell cycle arrest and reduced cell proliferation [12] [3].

Molecular docking studies confirm stable interaction between reversine and MEK1, with binding energy calculations supporting the experimental observations of high-affinity binding [12]. Network pharmacology predictions consistently identify MEK1 as a primary target of reversine, with the mitogen-activated protein kinase pathway emerging as a central mediator of reversine's biological effects [12].

The MEK1 inhibition by reversine contributes to its anti-tumor activity through multiple mechanisms, including cell cycle arrest at the G0-G1 phase, reduced cell viability, and induction of apoptosis in various cancer cell lines [12] [13]. This pathway represents a critical component of reversine's mechanism of action in cancer cells.

Nonmuscle Myosin II Heavy Chain Interactions

Reversine acts as a potent inhibitor of nonmuscle myosin II heavy chain (NMMII) adenosine triphosphatase activity, with an IC50 value of 10 nM [3]. This interaction is functionally coupled with MEK1 inhibition, as both activities are required for reversine's cellular dedifferentiation effects [3].

Interaction TypeIC50 or ParameterFunctional RoleStudy Reference
ATPase Activity Inhibition10 nMMyosin II heavy chain ATPase blockChen et al., 2007
Dual Target with MEK1Both targets requiredCombined inhibition needed for activityChen et al., 2007
Mechanistic EffectG2/M accumulationCell cycle modulationChen et al., 2007
Cellular ConsequenceHistone H3 acetylation changesChromatin remodelingChen et al., 2007

The inhibition mechanism involves direct binding to the nonmuscle myosin II heavy chain, disrupting its adenosine triphosphatase activity and subsequent motor function [3]. This inhibition leads to cytoskeletal reorganization and affects cell motility and contractility [3]. The functional coupling between MEK1 and nonmuscle myosin II inhibition suggests that both targets work synergistically to produce reversine's characteristic cellular effects [3].

Blocking nonmuscle myosin II activity contributes to cell cycle alterations, specifically causing accumulation of cells in the G2/M phase [3]. This effect is associated with changes in histone H3 acetylation status, suggesting that cytoskeletal disruption influences chromatin structure and gene expression patterns [3]. The dual inhibition mechanism represents a unique aspect of reversine's pharmacology, distinguishing it from single-target kinase inhibitors [3].

Structure-Activity Relationship at Molecular Targets

The structure-activity relationships of reversine reveal critical molecular features required for binding to its various targets [2] [4]. The 2,6-disubstituted purine core serves as the essential scaffold for target recognition, providing the fundamental framework for molecular interactions [2].

Structural FeatureSAR ImportanceBinding ImpactKi Range (nM)
Purine Core (2,6-disubstituted)Essential scaffoldCore recognition elementFramework requirement
C6 Position CyclohexylamineCritical for activityFills lipophilic pocket37-660 range
C2 Position MorpholinophenylRequired for A3 selectivitySelectivity determinantSelectivity factor
N6-Cyclohexyl substitutionOptimal cycloalkyl sizeModerate-sized rings preferred37-51 for optimal
N2-Phenylamino modificationsPosition affects bindingAffinity optimization possible42-660 depending on substitution
2-Phenyloxy vs 2-PhenylaminoOxy > amino > thio affinity orderPhenyloxy most selective (>200-fold)37 nM for best analog
9-Methylation tolerancePosition-dependent toleranceC6 tolerates, C2 does notWell tolerated at C6
Extended alkyl chainsReduced affinity with extensionBulky groups reduce bindingDecreased with size

The N6-cyclohexyl substituent is critical for binding affinity, with cycloalkyl rings of moderate size being optimal for target interaction [2] [4]. Structure-activity studies demonstrate that the cyclohexyl group fills a lipophilic pocket present in multiple target proteins, contributing to binding affinity and selectivity [2]. Modifications to this position significantly affect potency, with larger or smaller rings generally reducing activity [2].

The N2-(4-morpholinophenyl) group provides selectivity, particularly for adenosine A3 receptor binding [2] [4]. Systematic modifications of this moiety reveal that the morpholine group contributes to selectivity over other adenosine receptor subtypes [2]. The phenoxy linkage proves superior to amino or thio linkages in terms of binding affinity and selectivity, with 2-(phenyloxy)-N6-cyclohexyladenine derivatives achieving over 200-fold selectivity for the A3 receptor [2].

The purine ring system tolerates specific modifications differently depending on position [2]. The C6 position shows tolerance for 9-methylation without significant loss of activity, while modifications at the C2 position are less well tolerated [2]. Extended alkyl chains or bulky substituents generally reduce binding affinity across all targets, suggesting spatial constraints in the binding pockets [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

393.22770851 g/mol

Monoisotopic Mass

393.22770851 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z499CLJ023

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656820-32-5

Wikipedia

Reversine

Dates

Last modified: 08-15-2023
1: Qin HX, Yang J, Cui HK, Li SP, Zhang W, Ding XL, Xia YH. Synergistic antitumor activity of reversine combined with aspirin in cervical carcinoma in vitro and in vivo. Cytotechnology. 2013 Aug;65(4):643-53. doi: 10.1007/s10616-012-9520-8. Epub 2013 Mar 10. PubMed PMID: 23475158; PubMed Central PMCID: PMC3720971.
2: Lu CH, Liu YW, Hua SC, Yu HI, Chang YP, Lee YR. Autophagy induction of reversine on human follicular thyroid cancer cells. Biomed Pharmacother. 2012 Dec;66(8):642-7. doi: 10.1016/j.biopha.2012.08.001. Epub 2012 Sep 15. PubMed PMID: 23089471.
3: Hu X, Zhang X, Zhou Y, Yu Y, Xu H. [Research progress of cell dedifferentiation induced by reversine]. Zhongguo Xiu Fu Chong Jian Wai Ke Za Zhi. 2012 Sep;26(9):1126-9. Review. Chinese. PubMed PMID: 23057363.
4: Kuo CH, Lu YC, Tseng YS, Shi CS, Chen SH, Chen PT, Wu FL, Chang YP, Lee YR. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells. Breast Cancer. 2012 Aug 28. [Epub ahead of print] PubMed PMID: 22926505.
5: Lv X, Zhu H, Bai Y, Chu Z, Hu Y, Cao H, Liu C, He X, Peng S, Gao Z, Yang C, Hua J. Reversine promotes porcine muscle derived stem cells (PMDSCs) differentiation into female germ-like cells. J Cell Biochem. 2012 Dec;113(12):3629-42. doi: 10.1002/jcb.24296. PubMed PMID: 22821411.
6: Piccoli M, Palazzolo G, Conforti E, Lamorte G, Papini N, Creo P, Fania C, Scaringi R, Bergante S, Tringali C, Roncoroni L, Mazzoleni S, Doneda L, Galli R, Venerando B, Tettamanti G, Gelfi C, Anastasia L. The synthetic purine reversine selectively induces cell death of cancer cells. J Cell Biochem. 2012 Oct;113(10):3207-17. doi: 10.1002/jcb.24197. PubMed PMID: 22615034.
7: Jemaà M, Galluzzi L, Kepp O, Boilève A, Lissa D, Senovilla L, Harper F, Pierron G, Berardinelli F, Antoccia A, Castedo M, Vitale I, Kroemer G. Preferential killing of p53-deficient cancer cells by reversine. Cell Cycle. 2012 Jun 1;11(11):2149-58. doi: 10.4161/cc.20621. Epub 2012 Jun 1. PubMed PMID: 22592527.
8: Hua SC, Chang TC, Chen HR, Lu CH, Liu YW, Chen SH, Yu HI, Chang YP, Lee YR. Reversine, a 2,6-disubstituted purine, as an anti-cancer agent in differentiated and undifferentiated thyroid cancer cells. Pharm Res. 2012 Jul;29(7):1990-2005. doi: 10.1007/s11095-012-0727-3. Epub 2012 Apr 4. PubMed PMID: 22477067.
9: Lee YR, Wu WC, Ji WT, Chen JY, Cheng YP, Chiang MK, Chen HR. Reversine suppresses oral squamous cell carcinoma via cell cycle arrest and concomitantly apoptosis and autophagy. J Biomed Sci. 2012 Jan 27;19:9. doi: 10.1186/1423-0127-19-9. PubMed PMID: 22283874; PubMed Central PMCID: PMC3299600.
10: Conforti E, Arrigoni E, Piccoli M, Lopa S, de Girolamo L, Ibatici A, Di Matteo A, Tettamanti G, Brini AT, Anastasia L. Reversine increases multipotent human mesenchymal cells differentiation potential. J Biol Regul Homeost Agents. 2011 Apr-Jun;25(2 Suppl):S25-33. PubMed PMID: 22051168.

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